2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde
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Overview
Description
2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde is an organic compound with the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol . This compound is characterized by the presence of a benzenecarbaldehyde group attached to a phenoxy group, which is further substituted with isopropyl and methyl groups. It is commonly used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde typically involves the reaction of 5-isopropyl-2-methylphenol with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or platinum, can also be employed to facilitate the reaction and improve the overall production rate .
Chemical Reactions Analysis
Types of Reactions
2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 2-(5-Isopropyl-2-methylphenoxy)benzoic acid.
Reduction: 2-(5-Isopropyl-2-methylphenoxy)benzyl alcohol.
Substitution: 2-(5-Isopropyl-2-methylphenoxy)-4-chlorobenzenecarbaldehyde.
Scientific Research Applications
2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions within cells. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to a reduction in the production of reactive oxygen species[5][5].
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Isopropyl-2-methylphenoxy)benzyl alcohol
- 2-(5-Isopropyl-2-methylphenoxy)benzoic acid
- 2-(5-Isopropyl-2-methylphenoxy)-4-chlorobenzenecarbaldehyde
Uniqueness
2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications, particularly in the study of enzyme-catalyzed reactions and the development of new therapeutic agents .
Properties
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12(2)14-9-8-13(3)17(10-14)19-16-7-5-4-6-15(16)11-18/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHOEARKFOIYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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